1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one
Description
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a benzyl group at position 1, a hydroxyl group at position 3, and two methyl groups at position 4 (geminal substitution). This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the benzyl substituent. Pyrrolidinone derivatives are widely studied for their applications in medicinal chemistry and materials science, often serving as intermediates in drug synthesis or ligands in metal coordination chemistry .
Properties
IUPAC Name |
1-benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)9-14(12(16)11(13)15)8-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIAXCPKXOERCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)C1O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one typically involves the reaction of benzylamine with 4,4-dimethyl-2-oxopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is characterized by its pyrrolidine ring structure, which is known for its versatility in forming various derivatives. The presence of a hydroxyl group and a benzyl moiety enhances its reactivity and potential interactions with biological targets.
Antagonism of Androgen Receptors
One of the prominent applications of this compound is in the development of nonsteroidal androgen receptor antagonists. Research indicates that derivatives of this compound can effectively inhibit androgen receptor activity, making them candidates for treating conditions like prostate cancer. A study published in the Journal of Medicinal Chemistry highlights the rational design of such antagonists based on this compound's structure, demonstrating significant potency and selectivity against androgen receptors .
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Pyrrolidine derivatives are known to exhibit various central nervous system effects. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
GPR119 Modulation
Recent patents have identified compounds related to this compound as modulators of GPR119, a receptor involved in glucose homeostasis and lipid metabolism. These compounds show promise for developing treatments for diabetes and obesity by enhancing insulin secretion and promoting satiety .
Antioxidant Properties
Studies have suggested that pyrrolidine derivatives possess antioxidant properties. The hydroxyl group in this compound may contribute to scavenging free radicals, thus providing protective effects against oxidative stress-related diseases .
Polymer Chemistry
In material science, the unique chemical structure of this compound can be utilized in synthesizing novel polymers with enhanced properties such as improved thermal stability and mechanical strength. Its ability to form hydrogen bonds due to the hydroxyl group can facilitate interactions with other polymer components .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one and analogous pyrrolidinone derivatives:
Structural and Functional Insights
- Substituent Effects: The benzyl and hydroxyl groups in the target compound distinguish it from simpler analogs like 1,4-dimethylpyrrolidin-2-one.
- Polarity and Retention Behavior : The compound from , with a dihydropyrrole-methylene substituent, exhibits a GC-MS retention time of 6.49, suggesting intermediate polarity. The target compound’s benzyl group likely extends retention time compared to less lipophilic derivatives .
- Commercial Relevance: 3-Amino-4,4-dimethylpyrrolidin-2-one () was marketed for pharmaceutical research but is now discontinued, underscoring the niche applications of pyrrolidinones. The target compound’s structural complexity may position it as a specialized intermediate in high-value syntheses .
Physicochemical Properties
- Boiling Point and Stability : 1,4-Dimethylpyrrolidin-2-one () has a boiling point of 95°C at 15 Torr, whereas the target compound’s benzyl group likely elevates its boiling point due to increased molecular weight and van der Waals interactions.
- Acidity/Basicity: The hydroxyl group in the target compound (pKa ~10–12, estimated) contrasts with the amino group (pKa ~9–10) in 3-amino-4,4-dimethylpyrrolidin-2-one, affecting protonation states under physiological conditions .
Biological Activity
1-Benzyl-3-hydroxy-4,4-dimethylpyrrolidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a pyrrolidinone core, which is a five-membered lactam ring. The presence of a hydroxyl group and a benzyl substituent contributes to its biological activity. Its molecular formula is C13H17NO2, and it has a molar mass of 219.28 g/mol.
The compound's primary mechanism involves inhibition of the Janus kinase 3 (JAK3) pathway, which is crucial for various signaling processes in immune response and hematopoiesis. JAK3 inhibitors have been studied for their potential in treating autoimmune diseases and inflammatory conditions. The inhibition of JAK3 can lead to reduced cytokine signaling, thereby modulating immune responses .
Pharmacological Effects
This compound has shown promising results in several areas:
- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and psoriasis .
- Anticancer Potential : Research suggests that JAK3 inhibitors can suppress tumor growth and enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in cancer cell proliferation .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Assess anticancer properties | Showed inhibition of cancer cell lines through JAK3 pathway modulation. |
| Study 3 | Investigate pharmacokinetics | Reported favorable absorption and distribution characteristics in animal models. |
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of T-cell leukemia cells by inducing apoptosis through the downregulation of JAK3 signaling pathways .
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of this compound. In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and damage, supporting its role as an anti-inflammatory agent .
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary studies indicate moderate toxicity at high doses; however, more comprehensive toxicological assessments are necessary to establish safe dosage ranges for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
